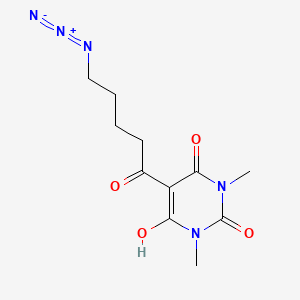
N3-Pen-Dtpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-Pen-Dtpp is a click chemistry reagent containing an azide group. It is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are essential in various fields, including bioconjugation, drug development, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N3-Pen-Dtpp is synthesized through a series of chemical reactions involving the introduction of an azide group into a precursor molecule. The synthesis typically involves the following steps:
Formation of the Precursor: The precursor molecule is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of the Azide Group: The azide group is introduced into the precursor molecule through a nucleophilic substitution reaction using sodium azide as the reagent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, and it includes rigorous quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N3-Pen-Dtpp undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring through the reaction of the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring through the reaction of the azide group with a strained alkyne group without the need for a catalyst.
Common Reagents and Conditions
CuAAc: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including bioconjugation and drug development .
Wissenschaftliche Forschungsanwendungen
N3-Pen-Dtpp has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N3-Pen-Dtpp involves the reactivity of the azide group. In CuAAc reactions, the azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. In SPAAC reactions, the azide group reacts with a strained alkyne group to form a triazole ring without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable reagent in various applications .
Vergleich Mit ähnlichen Verbindungen
N3-Pen-Dtpp is unique due to its high reactivity and specificity in click chemistry reactions. Similar compounds include:
This compound: Contains an azide group and is used in CuAAc and SPAAC reactions.
Dibenzocyclooctyne (DBCO): A strained alkyne used in SPAAC reactions.
Bicyclononyne (BCN): Another strained alkyne used in SPAAC reactions.
This compound stands out due to its versatility and efficiency in various click chemistry applications .
Eigenschaften
IUPAC Name |
5-(5-azidopentanoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-9(18)8(10(19)16(2)11(15)20)7(17)5-3-4-6-13-14-12/h18H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDYGNXJSVZCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCCN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














